molecular formula C50H32F4 B13650301 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene

1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene

Cat. No.: B13650301
M. Wt: 708.8 g/mol
InChI Key: MRRHMRSLWNEHNP-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is a chemical compound characterized by a central ethylene core with four fluorobenzene rings attached to it. The molecular formula for this compound is C28H16F4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene typically involves the reaction of 4-fluorobenzaldehyde with a suitable ethylene precursor under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with an ethylene precursor in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with π-electron-rich systems, leading to strong π-π stacking interactions.

    Pathways Involved: The compound’s ability to form stable covalent bonds with other molecules makes it an excellent candidate for the development of COFs and MOFs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .

Properties

Molecular Formula

C50H32F4

Molecular Weight

708.8 g/mol

IUPAC Name

1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene

InChI

InChI=1S/C50H32F4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H

InChI Key

MRRHMRSLWNEHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)C8=CC=C(C=C8)F

Origin of Product

United States

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